(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c1-3-13-14(18)15(21-10-20-13)24-11-6-8-22(9-11)17(23)12-5-4-7-19-16(12)25-2/h4-5,7,10-11H,3,6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPYFNOHAYTPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N=CC=C3)SC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a synthetic organic molecule that features a complex structure, including a pyrrolidine ring, a fluorinated pyrimidine moiety, and a methylthio-substituted pyridine. This unique combination of functional groups suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 385.395 g/mol. The structural components include:
- Pyrrolidine Ring : Known for its role in various biological processes.
- Fluorinated Pyrimidine : Often associated with anticancer properties.
- Methylthio-Pyridine : May enhance interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities, particularly in:
- Anticancer Activity : The fluoropyrimidine component is linked to anticancer effects, potentially enhancing the compound's efficacy against cancer cell lines.
- Enzyme Inhibition : Initial findings suggest it may inhibit specific enzymes or receptors involved in various diseases.
Table 1: Potential Biological Activities
| Biological Activity | Mechanism | Related Compounds |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | 5-Fluorouracil |
| Enzyme Inhibition | Modulation of enzyme activity | Pyrimidine derivatives |
| Antiviral | Interaction with viral replication pathways | Pyrimidine biosynthesis inhibitors |
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Enzymes/Receptors : The unique structure allows it to interact with specific molecular targets, modulating their activity and influencing cellular pathways.
- Influencing Metabolic Pathways : Interaction studies are necessary to elucidate how the compound affects metabolic pathways related to disease states.
Case Studies and Research Findings
- In Vitro Studies : Research conducted on similar pyrimidine derivatives has shown significant inhibition of cancer cell lines, suggesting that (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone could exhibit comparable effects.
- Pharmacological Evaluations : Further pharmacological assessments are required to confirm the binding affinity and specificity of this compound towards its biological targets.
- Comparative Analysis : A study comparing various pyrimidine derivatives indicated that those with similar structural motifs often displayed enhanced biological activities, supporting the hypothesis that this compound may also possess significant therapeutic potential.
Table 2: Comparative Biological Activity of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| Benzofuran Derivatives | Benzofuran core | Neuroprotective |
| Chloroethyl Pyrimidine Nucleosides | Nucleoside analogs | Inhibition of cell proliferation |
Comparison with Similar Compounds
Structural Analogues
The closest analogue identified is (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone (CAS: 2034574-27-9) . Key differences include:
| Property | Target Compound | Thiophene Analogue |
|---|---|---|
| Aromatic Substituent | 2-(Methylthio)pyridin-3-yl | Thiophen-3-yl |
| Molecular Weight | ~406.45 g/mol (estimated) | ~381.42 g/mol |
| Hydrophobicity | Higher (due to pyridine’s polarity vs. thiophene’s non-polarity) | Lower |
| Synthetic Accessibility | Moderate (pyridine derivatives are well-studied) | Moderate (thiophene coupling is routine) |
Functional Implications :
- The pyridine moiety in the target compound may improve solubility in polar solvents compared to the thiophene analogue, which is more lipophilic .
- The methylthio group (-SMe) in the target compound could enhance metabolic stability relative to thiophene’s sulfur heteroatom, which is prone to oxidation .
Broader Context of Pyridine/Pyrimidine Derivatives
Examples from literature and commercial catalogs highlight trends:
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (CAS: 1799599-07-3): Shares a pyrrolidine-pyridine scaffold but lacks the pyrimidine and methylthio groups. Demonstrates reduced kinase inhibition potency compared to the target compound, emphasizing the importance of the pyrimidine core for binding .
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime :
- Features a fluorinated pyridine and silyl-protected pyrrolidine.
- The bulky silyl group may hinder cell permeability, unlike the target compound’s compact ethyl-fluoropyrimidine .
Research Findings and Pharmacological Relevance
- Binding Affinity : The pyrimidine-pyrrolidine scaffold is critical for ATP-binding pocket interactions in kinases, as seen in analogous compounds .
- Metabolic Stability : Methylthio groups (as in the target compound) resist cytochrome P450 oxidation better than thiophene rings, suggesting improved pharmacokinetics .
- Toxicity : Safety data for the thiophene analogue (CAS: 2034574-27-9) includes warnings about heat sensitivity (P210) and handling precautions (P201-P202), which may apply to the target compound due to structural similarities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
